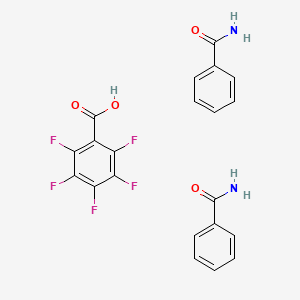

Pentafluorobenzoic acid--benzamide (1/2)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

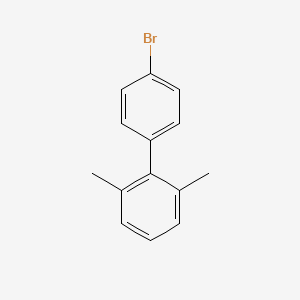

Pentafluorobenzoic acid–benzamide (1/2) is a compound that combines pentafluorobenzoic acid and benzamide in a 1:2 ratio. Pentafluorobenzoic acid is an organofluorine compound with the formula C6F5CO2H, known for its high solubility in water and strong acidic properties . Benzamide, on the other hand, is an organic compound with the formula C6H5CONH2, commonly used in organic synthesis and as a precursor in the production of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentafluorobenzoic acid is typically prepared by treating pentafluorophenyllithium or pentafluorophenyl Grignard reagent with carbon dioxide . These reagents are usually prepared in situ from pentafluorobenzene and bromopentafluorobenzene. Another method involves the reaction of perfluorotoluene with trifluoroacetic acid and antimony pentafluoride .

Benzamide can be synthesized through the direct condensation of benzoic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, and highly efficient.

Industrial Production Methods: Industrial production of pentafluorobenzoic acid often involves the non-catalytic decarboxylation of pentafluorobenzoic acid in high-temperature liquid water . This method is advantageous due to its simplicity, environmental friendliness, and high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Pentafluorobenzoic acid undergoes various types of reactions, including substitution, oxidation, and reduction . Substitution reactions typically occur at the para position of the fluoride group, which can be used to anchor the C6F4CO2H group to surfaces . Oxidation reactions can convert pentafluorophenyl magnesium bromide to pentafluorophenyldimethoxyborate or pentafluorophenylboronic acid .

Common Reagents and Conditions: Common reagents used in these reactions include magnesium methoxide for ortho methoxylation and nickel complexes for defluoridation . The conditions often involve high temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products: Major products formed from these reactions include tetrafluorosalicylic acid and various fluorinated phenols, which are widely used in producing polymers and as components of metallocene catalyst systems for olefin polymerization .

Scientific Research Applications

Pentafluorobenzoic acid–benzamide (1/2) has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for various fluorinated compounds . In biology and medicine, it is used in the synthesis of peptides and nucleosides, which are intermediates in the production of antitumor agents and HIV inhibitors . In industry, it is used in the production of polymers with unique properties and as a component of catalyst systems for olefin polymerization .

Mechanism of Action

The mechanism of action of pentafluorobenzoic acid–benzamide (1/2) involves its ability to undergo substitution reactions at the para position of the fluoride group . This allows it to anchor to surfaces and participate in various chemical reactions. The molecular targets and pathways involved include the activation of pentafluorophenyl magnesium bromide and its subsequent conversion to other fluorinated compounds .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to pentafluorobenzoic acid include perfluorobenzoic acid and tetrafluorobenzoic acid . These compounds share similar chemical properties but differ in the number of fluorine atoms attached to the benzene ring.

Uniqueness: Pentafluorobenzoic acid–benzamide (1/2) is unique due to its high solubility in water and strong acidic properties, which make it a valuable reagent in various chemical reactions . Its ability to undergo substitution reactions at the para position also sets it apart from other fluorinated compounds .

Properties

CAS No. |

926021-21-8 |

|---|---|

Molecular Formula |

C21H15F5N2O4 |

Molecular Weight |

454.3 g/mol |

IUPAC Name |

benzamide;2,3,4,5,6-pentafluorobenzoic acid |

InChI |

InChI=1S/C7HF5O2.2C7H7NO/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;2*8-7(9)6-4-2-1-3-5-6/h(H,13,14);2*1-5H,(H2,8,9) |

InChI Key |

KXOPPCZFLCAJCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N.C1=CC=C(C=C1)C(=O)N.C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane](/img/structure/B14183665.png)

![N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea](/img/structure/B14183714.png)

![2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one](/img/structure/B14183717.png)

![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)

![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)